2-Chloromethyl-3,5-dimethylpyridin-4-ol
Description
2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS 220771-03-9) is an aromatic heterocyclic compound with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol . Structurally, it features a pyridine ring substituted with a chloromethyl group at position 2, methyl groups at positions 3 and 5, and a hydroxyl group at position 2. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive chloromethyl group, which facilitates further functionalization .
Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPGXVIDGBHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol typically involves the chloromethylation of 3,5-dimethylpyridin-4-ol . This reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloromethyl-3,5-dimethylpyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The hydroxyl group at the fourth position can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are the corresponding alcohols or amines.
Scientific Research Applications
2-Chloromethyl-3,5-dimethylpyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3,5-dimethylpyridin-4-ol involves its interaction with specific molecular targets and pathways . The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity . The hydroxyl group at the fourth position can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and functional differences between 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its analogs:
Functional Group Impact
- Hydroxyl vs. However, the methoxy derivative (CAS 86604-75-3) is more stable under acidic conditions, making it a preferred intermediate in proton-pump inhibitors like omeprazole .
- Nitro and Trifluoroethyl Substituents :
The nitro group (electron-withdrawing) in 2-Chloromethyl-3,5-dimethyl-4-nitropyridine reduces the pyridine ring’s electron density, altering its reactivity in electrophilic substitution reactions. In contrast, the trifluoroethyl group introduces steric bulk and lipophilicity, which may improve blood-brain barrier penetration in drug candidates .
Toxicity and Handling
No direct toxicity data are available for this compound, but its reactive chloromethyl group necessitates careful handling to avoid alkylation hazards .
Analytical Methods
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl is analyzed via HPLC using a C18 column and acetonitrile-phosphate buffer (pH 6.8) with a detection wavelength of 204 nm, achieving a recovery rate of 99.8% .
Research and Industrial Relevance
- Pharmaceutical Synthesis : The methoxy derivative is critical in synthesizing omeprazole, a blockbuster anti-ulcer drug, due to its stability and compatibility with downstream reactions .
- Material Science : The hydroxyl-containing compound may serve as a precursor for metal-organic frameworks (MOFs) or catalysts, leveraging its polar functional groups .
- Limitations : The lack of comprehensive physicochemical data (e.g., boiling point, flash point) for this compound underscores the need for further characterization .
Biological Activity
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a pyridine derivative notable for its biological activity, particularly in the realm of medicinal chemistry. This compound serves as an intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors (PPIs) such as omeprazole, which are crucial for managing gastric acid-related disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug development, and comparative analysis with structurally similar compounds.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets related to gastric acid secretion. It acts as a precursor for the synthesis of PPIs by inhibiting the H+/K+ ATPase enzyme in the stomach lining, thereby reducing acid production. Additionally, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator in various biological systems.
Synthesis
The synthesis of this compound typically involves chloromethylation of 3,5-dimethylpyridin-4-ol. A common method includes reacting 3,5-dimethylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions. This process can be optimized using continuous flow reactors to enhance yield and minimize by-products.
Biological Applications
The biological applications of this compound extend beyond its role as a pharmaceutical intermediate. Research indicates its utility in:
- Enzyme Inhibition Studies : The compound is utilized to explore enzyme mechanisms and interactions within biological pathways.
- Drug Development : It serves as a building block for synthesizing drugs with potential therapeutic applications against various diseases.
- Research on Receptor Modulators : Investigations have focused on its ability to act on specific receptors involved in physiological processes.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern that allows for selective reactions essential for synthesizing PPIs. Below is a comparison table highlighting key features of structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine | Contains a methoxy group instead of a hydroxyl group. |
| 2-(Chloromethyl)-3,4-dimethoxypyridine | Has two methoxy groups at the third and fourth positions. |
| 2-(Chloromethyl)-3-methylpyridine | Lacks the hydroxyl group but retains chloromethyl functionality. |
| 2-(Chloromethyl)-4-methoxy-pyridine | Features a methoxy group at the fourth position instead of hydroxyl. |
This table illustrates how the structural variations affect their reactivity and potential applications in medicinal chemistry.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of compounds related to this compound in various biological contexts:
- Proton Pump Inhibitors : The compound's role as an intermediate in synthesizing PPIs has been extensively documented. These inhibitors are critical for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by effectively reducing gastric acid secretion.
- Enzyme Inhibition : Research has shown that derivatives of this compound exhibit significant inhibitory activity against enzymes such as tyrosinase, which is involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders .
- Pharmacological Studies : Investigations into its pharmacokinetic properties have revealed promising results regarding absorption and metabolism, supporting further development as a therapeutic agent .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
